molecular formula C28H26N6O3 B2534547 1-(4-ethoxyphenyl)-3-(4-((4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea CAS No. 931314-44-2

1-(4-ethoxyphenyl)-3-(4-((4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea

Cat. No. B2534547
CAS RN: 931314-44-2
M. Wt: 494.555
InChI Key: PAHFLJJHERSPNW-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-3-(4-((4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea is a useful research compound. Its molecular formula is C28H26N6O3 and its molecular weight is 494.555. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Applications in Organic Synthesis and Drug Development

  • Heterocyclic Chemistry and Drug Design

    Heterocyclic compounds, such as 1,3,4-oxadiazoles, have been extensively studied for their diverse biological activities. They are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The peculiar structure of these compounds allows for effective binding with various enzymes and receptors in biological systems, facilitating the development of new medicinal agents with potential therapeutic applications (Gomaa & Ali, 2020).

  • Synthetic Routes and Applications in Material Science

    The synthesis and transformation of heterocyclic compounds, including oxadiazoles, are crucial for the development of materials with specific optical, electronic, or chemical properties. These compounds are integral in creating fluorescent frameworks, particularly in developing chemosensors for metal-ion detection. Their unique structural features enable the design of materials with high photoluminescent quantum yield, excellent thermal and chemical stability, making them suitable for various applications in analytical chemistry and sensor technology (Sharma et al., 2022).

  • Pharmacological Significance

    The diverse biological activities of 1,3,4-oxadiazole derivatives have attracted significant attention for therapeutic applications. These compounds have been explored for their anticancer, antifungal, antibacterial, and anti-inflammatory properties, among others. Research into these derivatives continues to be a fruitful area for developing new drugs and understanding their mechanisms of action (Verma et al., 2019).

  • Chemical Inhibitors in Pharmacokinetics

    The study of chemical inhibitors, including those targeting cytochrome P450 isoforms, is crucial for understanding drug-drug interactions and enhancing drug design and safety. Heterocyclic compounds play a significant role in this field by serving as selective inhibitors, thus informing the development of safer and more effective therapeutic agents (Khojasteh et al., 2011).

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[4-[[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N6O3/c1-3-36-24-14-12-23(13-15-24)31-28(35)30-22-10-6-20(7-11-22)16-34-17-25(29-18-34)27-32-26(33-37-27)21-8-4-19(2)5-9-21/h4-15,17-18H,3,16H2,1-2H3,(H2,30,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHFLJJHERSPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C4=NC(=NO4)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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